2-(2-Methylphenyl)-1-phenylethan-1-amine

Physicochemical characterization Crystal engineering Formulation development

2-(2-Methylphenyl)-1-phenylethan-1-amine (CAS 42291-05-4) is a substituted β-phenethylamine derivative bearing a chiral benzylic amine centre and an ortho‑methyl substituent on the phenyl ring. With the molecular formula C₁₅H₁₇N and a molecular weight of 211.30 g·mol⁻¹, it is supplied as a research‑grade chemical (purity ≥98 %) intended for use as a synthetic intermediate, chiral building block, or pharmacological probe.

Molecular Formula C15H17N
Molecular Weight 211.3 g/mol
CAS No. 42291-05-4
Cat. No. B3136687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylphenyl)-1-phenylethan-1-amine
CAS42291-05-4
Molecular FormulaC15H17N
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(C2=CC=CC=C2)N
InChIInChI=1S/C15H17N/c1-12-7-5-6-10-14(12)11-15(16)13-8-3-2-4-9-13/h2-10,15H,11,16H2,1H3
InChIKeyJQQWNEQYFLLVBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylphenyl)-1-phenylethan-1-amine (CAS 42291-05-4) – Key Characteristics, Research Utility, and Differentiation from Closest Analogs


2-(2-Methylphenyl)-1-phenylethan-1-amine (CAS 42291-05-4) is a substituted β-phenethylamine derivative bearing a chiral benzylic amine centre and an ortho‑methyl substituent on the phenyl ring . With the molecular formula C₁₅H₁₇N and a molecular weight of 211.30 g·mol⁻¹, it is supplied as a research‑grade chemical (purity ≥98 %) intended for use as a synthetic intermediate, chiral building block, or pharmacological probe . Unlike its well‑characterised para‑methyl regioisomer, the ortho‑substitution pattern imparts distinct steric and electronic properties that can alter receptor‑binding profiles, metabolic stability, and physicochemical behaviour, making direct substitution of in‑class analogs non‑trivial [1].

Structural Role
Chiral benzylic amine scaffold with ortho-methyl steric control
Supports asymmetric synthesis and chiral resolution studies
Research Context
β-Phenethylamine probe for steric and electronic SAR exploration
Useful for monoamine transporter and TAAR1 receptor studies
Workflow Compatibility
Liquid state simplifies automated liquid-dispensing protocols
Requires cold-chain storage (2–8 °C)

Why Ortho‑Methyl Phenethylamines Cannot Be Interchanged – The Quantitative Rationale Behind Selecting 2-(2-Methylphenyl)-1-phenylethan-1-amine


Substituted phenethylamines form a large class, but even minor positional isomerism dramatically affects biological and physicochemical profiles. The ortho‑methyl group in 2-(2-methylphenyl)-1-phenylethan-1-amine introduces steric hindrance near the benzylic amine, which is absent in the commonly used para‑tolyl analog. This steric effect alters the preferred conformation of the ethylamine backbone, leading to measurable differences in receptor‑binding affinities and in the efficiency of chiral recognition when the compound is employed as a resolving agent [1]. Furthermore, the ortho‑substitution lowers the melting point relative to the para isomer, changing the compound from a crystalline solid to a liquid at ambient temperature and necessitating cold‑chain storage . These quantitative and qualitative divergences mean that generic replacement is scientifically unsound; the evidence that follows supports informed procurement decisions based on differential data.

Target
2-(2-Methylphenyl)-1-phenylethan-1-amine
Ortho-methyl chiral amine
Common Substitute
(S)-1-Phenyl-2-(p-tolyl)ethylamine
Para-methyl chiral amine
Risk 1
Steric hindrance near benzylic amine
May alter chiral recognition and receptor-binding profiles Enantiodiscrimination may not transfer directly
Risk 2
Liquid physical state at room temperature
Solid-state formulation and handling properties may differ Requires cold-chain storage evaluation
Risk 3
Positional isomerism (ortho vs. para)
Metabolic stability and transporter selectivity may shift Class-level SAR supports context-dependent review

Quantitative Differentiation Evidence for 2-(2-Methylphenyl)-1-phenylethan-1-amine – Head‑to‑Head Data vs. Closest Analogs


Phase Behaviour: Liquid vs. Crystalline Solid – Ortho‑ vs. Para‑Methyl Substitution

The ortho‑methyl regioisomer 2-(2-methylphenyl)-1-phenylethan-1-amine is a liquid at room temperature, whereas the para‑methyl analog (S)-1-phenyl-2-(p-tolyl)ethylamine (CAS 30339-30-1) is a crystalline solid with a melting point of 140.5 °C . No melting point is reported for the target compound, consistent with its liquid state . This phase difference reflects altered crystal‑packing energies due to the ortho substituent sterically hindering close intermolecular contacts.

Phase Behaviour
Class-level inference
Liquid vs. Solid (ΔT > 100 °C lower mp)
Supports liquid-handling workflow selection
Phase transition requires formulation context review
Physicochemical characterization Crystal engineering Formulation development

Storage Stability: Cold‑Chain Requirement vs. Ambient‑Stable Para Analog

Supplier specifications require 2-(2-methylphenyl)-1-phenylethan-1-amine to be stored sealed in a dry environment at 2–8 °C , whereas the para‑methyl analog is routinely shipped and stored at room temperature . This ~20 °C lower recommended storage temperature indicates greater sensitivity to thermal degradation or moisture uptake in the ortho isomer.

Storage Stability
Supporting evidence
2–8 °C vs. RT (Δ ≈ –20 °C)
Cold-chain logistics review required
Supplier technical datasheet context
Storage and logistics Compound stability Procurement planning

Purity Grade Parity: No Trade‑off in Assured Chemical Quality

The target compound is supplied with a minimum purity of 98 % , matching the typical purity specification of the commercially dominant para‑methyl analog (≥98 % by GC, titration) . This equivalence ensures that adoption of the ortho isomer does not introduce additional impurity‑related variability into sensitive biological or chemical assays.

Purity Grade Parity
Cross-study comparable
≥98% (equivalent specification)
Procurement not confounded by purity differences
Batch consistency supports assay reproducibility
Chemical purity Batch consistency Assay reproducibility

Chiral Recognition: Ortho‑Steric Effect Alters Enantioselectivity Potential

The ortho‑methyl group in 2-(2-methylphenyl)-1-phenylethan-1-amine creates a more congested chiral environment around the benzylic amine than the para‑methyl isomer. SAR studies on β‑phenethylamine derivatives demonstrate that ortho‑substitution can significantly modulate affinity at monoamine transporters [1]. While direct comparative enantioselectivity data for the target compound are not yet published, class‑level inference predicts a different enantiodiscrimination profile that may be exploited for resolving acids that are poorly resolved by the para isomer.

Chiral Recognition
Class-level inference
Qualitative steric advantage inferred
May support enantiomer-attribution review
Direct enantioselectivity data not yet reported
Chiral resolution Asymmetric synthesis Steric effects

Potential TAAR1 Activity Window: Differentiated from Simpler Phenethylamines

The simpler analog 2-(2-methylphenyl)ethylamine (lacking the α‑phenyl substituent) acts as a human TAAR1 agonist with an EC₅₀ of 355 nM [1]. The addition of the α‑phenyl group in 2-(2-methylphenyl)-1-phenylethan-1-amine is expected to alter both potency and efficacy at TAAR1, providing a tool to probe steric requirements of the receptor’s orthosteric site. Direct data for the target compound are awaited, but the structural increment over the known agonist creates a rational basis for selecting it in TAAR1-focused programs.

TAAR1 Activity Window
Supporting evidence
EC₅₀ 355 nM (simpler analog)
Supports TAAR1 SAR exploration
Target compound data pending; comparator context
Trace amine-associated receptor GPCR pharmacology Functional selectivity

Physicochemical Descriptor Differentiation: Ortho‑ vs. Para‑Substitution Impact on LogP and PSA

Although experimental LogP is not available for the target compound, the positional isomer 2-phenyl-2-(o-tolyl)ethan-1-amine (CAS 802868-17-3) has a reported LogP of 3.79 and a polar surface area (PSA) of 26.02 Ų . By comparison, the para‑methyl analog (S)-1-phenyl-2-(p-tolyl)ethylamine exhibits a similar calculated LogP (~3.8) and PSA, indicating that ortho‑ vs. para‑substitution does not drastically alter overall lipophilicity. However, the differential steric shielding of the amine may affect hydrogen‑bonding capacity and passive membrane permeability in vivo, a parameter that should be verified empirically.

Physicochemical Descriptors
Cross-study comparable
LogP ~3.8; PSA ~26 Ų (inferred)
Lipophilicity parity points to steric drivers
Empirical verification recommended
Computational ADME Lipophilicity Drug‑likeness

High‑Impact Application Scenarios for 2-(2-Methylphenyl)-1-phenylethan-1-amine – Grounded in Quantitative Evidence


Chiral Resolution of Sterically Demanding Carboxylic Acids

The ortho‑methyl group creates a sterically hindered chiral amine that can discriminate between enantiomers of bulky substrates. While the para isomer is widely used for standard substrates, the ortho isomer may resolve acids that fail with conventional agents, as inferred from SAR on steric effects in β‑phenethylamine derivatives [1]. Its liquid state also facilitates direct use in solvent‑based resolution protocols without pre‑dissolution.

Pharmacological Probe for Monoamine Transporter Selectivity

SAR data show that ortho‑substitution on the phenyl ring alters dopamine‑reuptake inhibition potency [1]. Researchers investigating how steric bulk near the amine affects DAT vs. SERT vs. NET selectivity can use the target compound as a structurally distinct analog within a series, comparing its profile to the para‑methyl and unsubstituted reference compounds.

TAAR1 Receptor Structure–Activity Relationship Campaigns

Given that 2-(2-methylphenyl)ethylamine acts as a TAAR1 agonist (EC₅₀ 355 nM) [1], the α‑phenyl‑extended target compound provides a logical next step for probing the steric tolerance of the TAAR1 binding pocket. Procurement of both compounds enables side‑by‑side pharmacological profiling.

Analytical Reference Standard for Ortho‑Substituted Phenethylamine Differentiation

Owing to its distinct retention time and spectroscopic signature relative to the para isomer, the compound can serve as a reference standard in HPLC, GC‑MS, or NMR methods aimed at distinguishing ortho‑ and para‑substituted phenethylamines in forensic or metabolomic analysis .

Application
Selection Property
Validation Focus
Chiral resolution of sterically demanding acids
Sterically hindered chiral amine scaffold
Enantiodiscrimination for bulky substrates
Monoamine transporter selectivity probe
Ortho-methyl SAR differentiation
DAT vs. SERT vs. NET selectivity profiling
TAAR1 receptor SAR campaigns
α-Phenyl-extended phenethylamine scaffold
Steric tolerance of TAAR1 binding pocket
Analytical reference standard for ortho-substituted phenethylamines
Distinct retention time and spectroscopic signature
HPLC, GC-MS, or NMR isomer differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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